Catalpol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Effects:

Catalpol exhibits potent antioxidant activity, scavenging free radicals that can damage brain cells [1]. It also demonstrates anti-inflammatory properties, potentially mitigating neuroinflammation, a key player in neurodegenerative diseases [2].

Source:* [1] "Catalpol protects against oxidative stress-induced apoptosis in PC12 cells by enhancing the activity of glutathione peroxidase and superoxide dismutase" ()* [2] "Neuroinflammation in Alzheimer's Disease: A Review of Etiological Processes" ()

Potential in Neurodegenerative Diseases:

Research suggests that Catalpol may be beneficial in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) by protecting neurons and promoting their survival [3, 4]. Studies have shown its ability to reduce beta-amyloid plaque formation, a hallmark of AD, and alleviate dopaminergic neuronal loss observed in PD [5].

Source:* [3] "Neuroprotective effects of catalpol on cerebral ischemia injury" ()* [4] "Catalpol, a natural product with neuroprotective potential" ()* [5] "Catalpol reduces beta-amyloid-induced neurotoxicity in SH-SY5Y cells" ()

Stroke and Ischemic Injury Protection:

Studies suggest Catalpol's neuroprotective effects extend to stroke and ischemic injury. It may improve blood flow, reduce cell death, and promote neurological recovery after stroke events [6].

Source:* [6] "Catalpol protects against cerebral ischemia injury by inhibiting inflammation and apoptosis" ()

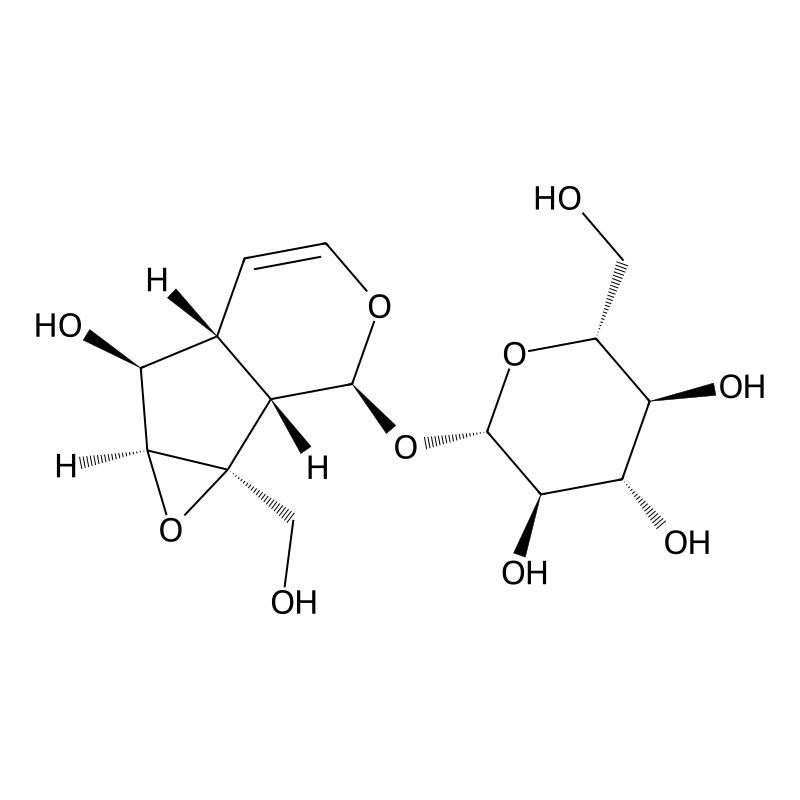

Catalpol is an iridoid glucoside, a type of natural product characterized by a monoterpene structure attached to a glucose molecule. It was first isolated in 1962 from plants in the Catalpa genus, and later found in larger quantities in Rehmannia species and other plants from various families including Scrophulariaceae and Lamiaceae . The chemical structure of catalpol features six hydroxyl groups, contributing to its solubility and biological activity. This compound plays significant roles in plant defense mechanisms, making herbivorous insects that consume these plants unpalatable to predators .

Catalpol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Research has shown that it can improve conditions like atherosclerosis by reducing oxidative stress and inflammation through mechanisms such as promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibiting the expression of reactive oxygen species-producing enzymes . Additionally, catalpol has been noted for its potential therapeutic roles in treating metabolic disorders and neurodegenerative diseases due to its ability to enhance cellular antioxidant defenses .

The synthesis of catalpol can be achieved through several methods. One notable approach involves the esterification of catalpol with propionic anhydride using pyridine as a solvent, which allows for the formation of various derivatives with enhanced biological properties. Optimal reaction conditions include specific molar ratios and temperatures to maximize yield . The biosynthetic pathway for catalpol also indicates its derivation from aucubin through a series of enzymatic transformations involving hydroxylation and epoxidation processes .

Catalpol finds applications in pharmaceuticals due to its diverse biological activities. It is being explored as a potential treatment for cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative damage in cells. Additionally, catalpol's role in enhancing plant defense mechanisms suggests potential agricultural applications as a natural pesticide or growth enhancer .

Studies on the interactions of catalpol with other compounds reveal its potential synergistic effects when combined with other phytochemicals. For example, research indicates that catalpol may enhance the efficacy of certain antioxidants when used in combination therapies for conditions like atherosclerosis. Its interactions with amino acids also suggest that it can form complexes that might influence its bioavailability and therapeutic effects .

Several compounds share structural similarities with catalpol, including:

- Aucubin: A precursor to catalpol known for its anti-inflammatory properties.

- Loganin: Another iridoid glycoside with neuroprotective effects.

- Geniposide: Exhibits hepatoprotective activities similar to those of catalpol.

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Catalpol | Iridoid glucoside | Antioxidant, anti-inflammatory | Enhances Nrf2 activity |

| Aucubin | Iridoid glucoside | Anti-inflammatory | Precursor to catalpol |

| Loganin | Iridoid glucoside | Neuroprotective | Protects neuronal cells |

| Geniposide | Iridoid glycoside | Hepatoprotective | Supports liver function |

Catalpol stands out due to its unique combination of antioxidant properties and its specific mechanism involving Nrf2 activation, which differentiates it from other similar compounds that may not exhibit this particular pathway .

Chemical Structure and Physicochemical Properties

Molecular Characterization

Catalpol’s backbone comprises an epoxy-functionalized cyclopentane fused to a tetrahydropyran ring. Key constitutional data are summarized below.

| Parameter | Experimental/Calculated Value | Condition |

|---|---|---|

| Molecular formula | C₁₅H₂₂O₁₀ [1] | – |

| Exact monoisotopic mass | 362.1213 g mol⁻¹ [1] | Electrospray ionization standard |

| Relative molecular mass | 362.33 g mol⁻¹ [1] | – |

| Melting point | 205 °C (decomposition) [3] | Differential scanning calorimetry |

| Aqueous solubility | 72 mg mL⁻¹ at 25 °C (neutral water) [4] | Gravimetric determination |

| Log₁₀P (octanol / water, predicted) | –1.4 (consensus model) [5] | In-silico partition calculation |

The high density of hydroxyl groups produces pronounced hydrogen bonding, conferring strong water affinity, a negative partition coefficient, and a glass-forming thermal profile rather than a sharp melt.

Structural Elucidation by Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance Data

Proton and carbon spectra establish the location of the epoxide, the anomeric configuration, and the β-oriented hydroxyl at carbon-6. Representative assignments recorded in deuterium oxide (400 MHz for ¹H) and deuterated methanol (150 MHz for ¹³C) are collected in Table 2.

| Nucleus (position) | δ / ppm | Multiplicity, J / Hz | Solvent | Reference |

|---|---|---|---|---|

| H-1 (anomeric) | 5.26 | doublet, 7.8 | D₂O | [6] |

| H-5 | 5.82 | doublet of doublets, 4.7, 2.2 | CD₃OD | [7] |

| H-6 | 4.10 | multiplet | CD₃OD | [7] |

| H-3a / H-3b | 3.78 / 4.29 | AB system, 10.0 | CD₃OD | [7] |

| C-1 | 96.6 | – | CD₃OD | [7] |

| C-4 (epoxide) | 88.7 | – | D₂O | [1] |

| C-8 (furan epoxide carbon) | 80.8 | – | D₂O | [1] |

Couplings of 10 Hz between the diastereotopic H-3 pair and long-range 2 Hz coupling between one H-10 proton and the anomeric H-1 confirm the rigid bicyclic ether bridge identified by Inouye and Yoshida [6].

Infrared Spectroscopy

Powder diffuse-reflectance and density-functional calculations reveal the following diagnostic absorptions (Table 3).

| Wavenumber / cm⁻¹ | Assignment | Reference |

|---|---|---|

| 3386 | O–H stretching (multiple hydrogen-bonded hydroxyl groups) [8] | |

| 1671 | C=C stretch of the enol ether [8] | |

| 1131 | C–O–C asymmetric stretch of the pyran oxygen [8] | |

| 1051 | CH₂–OH vibration, confirming primary alcohol at carbon-10 [8] |

Mass Spectrometry

Atmospheric-pressure chemical-ionization tandem mass spectrometry of catalpol affords a quasi-molecular ion at m/z 380 ([M + NH₄]⁺) and an abundant protonated molecular ion at m/z 363. Fragmentation proceeds via sequential glucose cleavage and dehydration as listed below [9].

| m/z | Ion formula | Principal neutral loss |

|---|---|---|

| 363 | C₁₅H₂₃O₁₀⁺ ([M + H]⁺) | – |

| 345 | C₁₅H₂₁O₉⁺ | H₂O |

| 183 | C₈H₁₅O₅⁺ | Glucose residue |

| 165 | C₆H₉O₆⁺ | Further dehydration |

The stepwise pattern corroborates the location of a single glucose and highlights the lability of the allylic hydroxyl at carbon-10.

Derivatives and Structural Analogues

Catalposide

Catalposide (C₂₂H₂₆O₁₂) is the 6-O-p-hydroxybenzoyl ester of catalpol. Liquid-chromatography quadrupole time-of-flight mass spectrometry displays an [M + H]⁺ ion at m/z 483 and diagnostic fragment ions at m/z 121 and 165 corresponding to the hydroxybenzoyl moiety [10] [11]. Proton spectra show down-field shifting of H-6 to δ 5.60 ppm, consistent with esterification [12].

Methylcatalpol (6-O-Methylcatalpol)

Monomethylation at carbon-6 yields C₁₆H₂₄O₁₀ with a molecular mass of 376.36 g mol⁻¹ [13]. Compared with the parent compound, ¹H spectra reveal collapse of the C-6 hydroxyl proton and the appearance of a methoxy signal at δ 3.34 ppm, while infrared spectroscopy lacks the broad 3400 cm⁻¹ band indicative of free hydroxyl stretching [14].

Six-O-Substituted Catalpol Variants

Synthetic campaigns have prepared crotonate, acetate, and pelargonate hexa-esters of catalpol to modulate lipophilicity and enhance bioavailability [8] [15]. A representative hexacrotonate displays:

- Infrared ester carbonyl absorption at 1741 cm⁻¹ replacing the native hydroxyl band [8].

- High-resolution electrospray ionization mass spectrometry with [M + Na]⁺ at m/z 721.2773, confirming substitution of all six hydroxyl positions [8].

The systematic down-field drift of C-6 and C-10 carbon signals in ¹³C spectra provides a convenient spectroscopic handle for tracking degree of substitution across the series.

The formation of the iridoid skeleton in catalpol biosynthesis involves a complex cascade of enzymatic reactions that transform the linear monoterpene precursor geranyl diphosphate into the characteristic cyclopentanopyran structure of catalpol [1] [2]. The enzymatic processes can be categorized into several distinct phases, each requiring specific enzyme families with unique mechanistic properties.

The initial committed step in catalpol biosynthesis is catalyzed by geraniol synthase, which converts geranyl diphosphate to geraniol through monoterpene cyclization [3] [2]. This enzyme belongs to the TPS g group of terpene synthases and contains highly conserved domains including DDxxD, RxR, and NSE/DTE motifs that are essential for substrate binding and catalysis [2]. The DDxxD and NSE/DTE motifs facilitate pyrophosphate substrate fixation, while the RxR motif, located approximately 35 amino acids upstream of DDxxD, mediates diphosphate complexation [2].

Following geraniol formation, geraniol 10-hydroxylase performs the critical hydroxylation at the C10 position, producing 10-hydroxygeraniol [2]. This cytochrome P450-mediated reaction introduces the hydroxyl functionality necessary for subsequent oxidation steps. The 10-hydroxygeraniol oxidoreductase then oxidizes the hydroxyl group to form 10-oxogeranial, creating the aldehyde intermediate required for cyclization [2].

The pivotal cyclization step distinguishes the two major iridoid biosynthetic routes. In Route II, which leads to catalpol formation, 8-epi-iridoid synthase catalyzes the NADPH-dependent reduction and cyclization of 8-oxogeranial to form epi-nepetalactol [2]. This enzyme belongs to the progesterone 5β-reductase/iridoid synthase family of short-chain alcohol dehydrogenases and uses a two-step mechanism involving initial NADPH-dependent reduction followed by cyclization through either a Diels-Alder reaction or intramolecular Michael addition [4] [5].

Deoxyloganetic acid synthase-like enzymes subsequently convert epi-nepetalactol to 8-epi-deoxyloganetic acid through oxidation reactions [2]. This intermediate serves as the branch point for the formation of 8-epi-deoxyloganic acid through parallel pathways involving either direct glycosylation or conversion through epi-iridotrial and boschnaloside intermediates [2].

The late-stage modifications involve multiple enzyme families working in concert. Uridine diphosphate glycosyltransferases from Family 1 plant secondary product glycosyltransferases catalyze the crucial glycosylation of 8-epi-deoxyloganetic acid at the C1 position to form 8-epi-deoxyloganic acid [2] [6]. Aldehyde dehydrogenases and NADP+ oxidoreductases participate in oxidizing aldehyde groups to carboxylic acids during intermediate transformations [2].

Cytochrome P450 enzymes exhibit broad catalytic activities including hydroxylation, epoxidation, decarboxylation, and oxidative C-C bond cleavage throughout multiple stages of the pathway [2]. The CYP72 and CYP76 families are particularly important, with specific members showing high similarity to known iridoid biosynthetic enzymes such as aucubin synthase [2].

The final transformation steps involve hydroxylases that perform C6 hydroxylation of 8-epi-deoxyloganic acid to form mussaenosidic acid, dehydratases that catalyze dehydration to form deoxygeniposidic acid, decarboxylases that remove carboxyl groups from geniposidic acid to produce bartsioside, and finally epoxidases that perform the terminal epoxidation between the C10 alcohol and the ring system to yield catalpol [2].

Transcriptomic Insights into Geraniol Synthase and Tailoring Enzymes

Comprehensive transcriptomic analysis of Rehmannia glutinosa has provided unprecedented insights into the molecular basis of catalpol biosynthesis, particularly revealing the expression patterns and functional characteristics of geraniol synthase and associated tailoring enzymes [3] [2]. The transcriptome sequencing of multiple cultivars and tissue types generated 71,142 unigenes with functional annotations, providing a comprehensive resource for understanding catalpol biosynthesis [2].

Geraniol synthase characterization represents a major breakthrough in understanding catalpol biosynthesis. Two novel genes encoding geraniol synthase, designated RgGES1 and RgGES2, were successfully cloned from R. glutinosa [3] [2]. These genes contain open reading frames of 1,749 base pairs encoding 582 amino acids each [2]. Phylogenetic analysis classified both RgGES proteins into the TPS g group of terpene synthases, showing closest similarity to geraniol synthase from Ocimum basilicum [2].

Functional characterization through heterologous expression in Escherichia coli demonstrated that both RgGES1 and RgGES2 effectively convert geranyl diphosphate to geraniol [3] [2]. Gas chromatography-mass spectrometry analysis confirmed that the enzymatic products showed identical retention times and mass fragmentation patterns to authentic geraniol standards [2]. The purified recombinant proteins exhibited robust catalytic activity under optimized conditions using 100 mM HEPES-KOH buffer at pH 7.0 with 1 mM MgCl₂ [2].

Tailoring enzyme discovery through comparative transcriptome analysis identified over 200 unigenes representing 13 enzyme families potentially involved in downstream catalpol formation [3] [2]. The analysis employed stringent screening criteria based on expression correlation with catalpol accumulation patterns across different tissues and cultivars [2].

UDP-glycosyltransferase identification revealed nine candidate genes, with RgUGT1-8 meeting the expression screening criteria and RgUGT9 showing highest amino acid identity to CrUGT8 from Catharanthus roseus [2]. Phylogenetic analysis placed RgUGT1, RgUGT2, RgUGT3, and RgUGT9 in group G of Family 1 plant secondary product glycosyltransferases, which contains several iridoid-specific glucosyltransferase members [2]. Quantitative real-time PCR analysis confirmed that RgUGT1 and RgUGT9 exhibited high expression levels in young leaves where catalpol content is maximum [2].

Cytochrome P450 enzyme analysis identified 44 candidate genes whose expression correlated with catalpol content [2]. Given that known CYP450 genes in iridoid biosynthesis belong to CYP72 and CYP76 families, further screening revealed 12 CYP72 family members and 7 CYP76 family members [2]. Notably, Cluster-11149.22060 showed high sequence similarity to reported aucubin synthase, representing a critical enzyme in the final steps of catalpol formation [2].

Oxidoreductase and dehydrogenase characterization identified 70 NADP+ oxidoreductase genes and 13 aldehyde dehydrogenase genes meeting the screening criteria [2]. These enzymes are predicted to catalyze the oxidation of boschnaloside to form 8-epi-deoxyloganic acid and the oxidation of various aldehyde groups during intermediate transformations [2].

Hydroxylase gene identification revealed 19 candidate genes, with Cluster-11149.14301 and Cluster-11149.10607 specifically annotated as iridoid hydroxylases [2]. These genes exhibited significantly higher expression levels in young leaves compared to roots, consistent with their proposed role in catalpol biosynthesis [2]. The hydroxylases are predicted to catalyze the critical hydroxylation of 8-epi-deoxyloganic acid, deoxygeniposidic acid, and bartsioside during the sequential modification steps [2].

Additional tailoring enzymes include 22 dehydratase candidates involved in dehydration reactions, 30 decarboxylase genes participating in decarboxylation steps, and 10 epoxidase genes responsible for the final epoxidation step converting aucubin to catalpol [2]. The coordinated expression of these enzyme families suggests a tightly regulated biosynthetic network optimized for catalpol production in specific tissues and developmental stages [2].

The transcriptomic data revealed that candidate genes exhibited consistent expression patterns across three R. glutinosa cultivars (Beijing No. 3, Huaifeng, and Jin No. 9), with highest expression in young leaves, intermediate levels in tuberous roots, and lowest expression in adventitious roots [2]. This expression pattern directly correlates with catalpol accumulation, providing strong evidence for the functional relevance of the identified genes [2].

Genetic Regulation in Rehmannia glutinosa Cultivars

The genetic regulation of catalpol biosynthesis in Rehmannia glutinosa exhibits remarkable complexity and cultivar-specific variations that influence both the quantity and quality of bioactive compound production [7] [8] [9]. Analysis of multiple cultivars has revealed distinct regulatory mechanisms governing gene expression, tissue-specific accumulation patterns, and developmental stage-dependent modulation of the catalpol biosynthetic pathway.

Cultivar-specific expression patterns demonstrate significant genetic diversity among R. glutinosa varieties. Comparative analysis of Beijing No. 3, Huaifeng, and Jin No. 9 cultivars revealed that the Jin No. 9 cultivar exhibited the highest catalpol content in young leaves, while Beijing No. 3 and Huaifeng showed moderate levels [2]. This variation correlates directly with differential expression of key biosynthetic genes, suggesting that cultivar selection represents a critical factor in optimizing catalpol production [10].

Tissue-specific regulatory mechanisms reveal sophisticated spatial control of catalpol biosynthesis [11] [2]. Young leaves consistently showed the highest expression of catalpol biosynthetic genes across all cultivars, followed by tuberous roots, while adventitious roots exhibited minimal or undetectable expression [2]. This tissue-specific pattern suggests the existence of developmental stage-specific transcriptional regulators that coordinate the expression of the entire biosynthetic gene cluster [11].

The differential gene expression analysis identified 16,241 differentially expressed genes between young leaves and adventitious roots, with 5,421 upregulated and 10,820 downregulated genes in young leaves [2]. Among these, 187 unigenes showed consistent upregulation across all tissue comparisons, exhibiting positive correlation with catalpol accumulation patterns [2]. These core genes represent the essential regulatory network governing catalpol biosynthesis and include key enzymes from multiple biosynthetic steps [2].

Transcriptional regulation involves multiple regulatory elements. Analysis of transcription factor families revealed 325 UDP-dependent glycosyltransferases and numerous transcriptional regulators potentially involved in catalpol and acteoside biosynthesis [12] [11]. The coordinated expression of biosynthetic genes suggests the involvement of master regulatory transcription factors that control the entire pathway [11].

MicroRNA-mediated regulation has emerged as an important control mechanism. Genome-wide identification revealed 160 known and 41 novel microRNAs in the R. glutinosa genome [7]. Specific microRNAs such as RgmiR398 target superoxide dismutase genes and influence oxidative stress responses that may indirectly affect secondary metabolite biosynthesis [7]. The expression patterns of regulatory microRNAs correlate with replant disease susceptibility and may influence catalpol biosynthesis under stress conditions [7].

Epigenetic regulation through DNA methylation plays a crucial role in controlling iridoid biosynthesis [13]. Multi-omics profiling revealed extensive regulation network shifts between wild and cultivated samples, with DNA methylation patterns significantly affecting gene expression in the catalpol biosynthetic pathway [9]. These epigenetic modifications may contribute to the domestication-related changes in secondary metabolite production [9].

Hormonal regulation influences catalpol biosynthesis through multiple signaling pathways [14]. Analysis of hormone content in different cultivars revealed that levels of indole-3-acetic acid, zeatin riboside, and abscisic acid in leaves of cultivated R. glutinosa were higher than in wild-type varieties [14]. These hormonal differences correlate with enhanced secondary metabolite production and may represent selection targets during cultivar development [14].

Environmental stress responses significantly impact genetic regulation of catalpol biosynthesis. Under replant disease conditions, specific regulatory networks are activated that alter the expression of biosynthetic genes [7]. The upregulation of stress-responsive transcription factors and the activation of alternative regulatory pathways suggest that environmental conditions can dramatically influence catalpol production [7].

Metabolic network coordination involves the integration of primary and secondary metabolism. The enrichment of differentially expressed genes in pathways such as "starch and sucrose metabolism," "phenylpropanoid biosynthesis," and "cyanoamino acid metabolism" indicates that catalpol biosynthesis is coordinated with broader metabolic networks [2]. This coordination ensures adequate precursor availability and optimal resource allocation for secondary metabolite production [2].

Developmental stage-dependent regulation shows that catalpol biosynthesis is tightly controlled throughout plant development [8] [15]. Omics analyses of dedifferentiated cells and cambial meristematic cells revealed that cambial meristematic cells showed higher catalpol production and distinct gene expression patterns compared to dedifferentiated cells [8]. The differential expression of 27,201 genes enriched in 139 pathways demonstrates the complexity of developmental regulation [8].

Genetic markers for cultivar improvement have been identified through molecular breeding approaches [10]. Random amplified polymorphic DNA and inter-simple sequence repeat markers successfully distinguished different cultivars and provided molecular tools for genetic improvement [10]. These markers facilitate the selection of high catalpol-producing varieties and support breeding programs aimed at enhancing medicinal quality [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Liu YF, Zhao Y, Wen XS, Dong QT. [Advances in research on pharmacodynamics and chemical conversion of catalpol]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1128-30. Review. Chinese. PubMed PMID: 17802867.